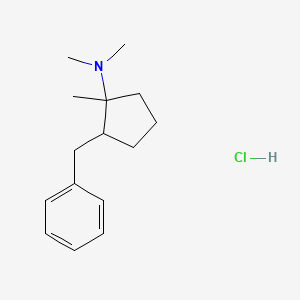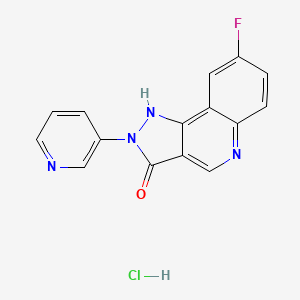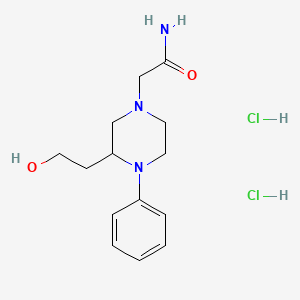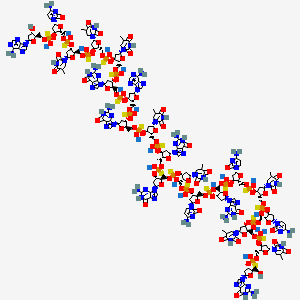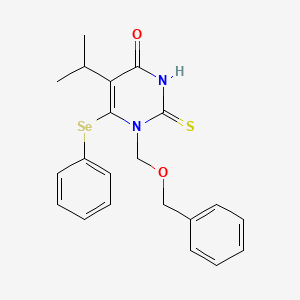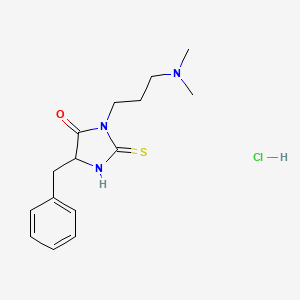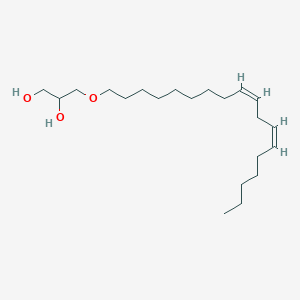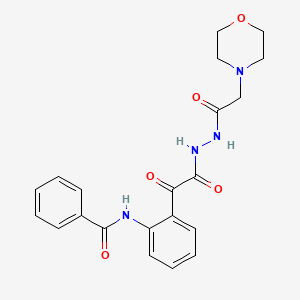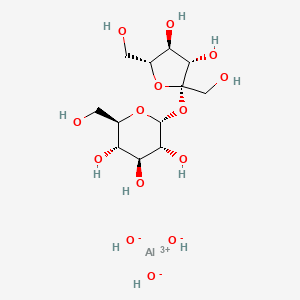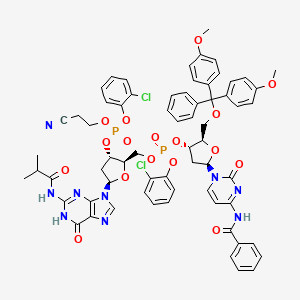
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, dimethoxyphenyl, morpholinyl, and others
Méthodes De Préparation
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve the use of advanced techniques such as catalytic reactions, high-pressure conditions, and specialized reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings and amino groups make it susceptible to substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Carbamic acid derivatives: Compounds with similar core structures but different functional groups.
Dimethoxyphenyl compounds: Molecules containing the dimethoxyphenyl group, which may have similar chemical properties.
Morpholinyl compounds: Compounds featuring the morpholinyl group, often studied for their biological activities.
This compound’s uniqueness lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
181038-47-1 |
|---|---|
Formule moléculaire |
C44H60N4O9 |
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-[(2,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-36(25-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(26-32-18-19-34(54-6)28-38(32)55-7)27-37(49)35(24-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,28-29,33,35-37,39,49H,20-27H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,35+,36+,37+,39+/m1/s1 |
Clé InChI |
LYYFXNGWNVHQBO-ZMTKFLJGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=C(C=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=C(C=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


